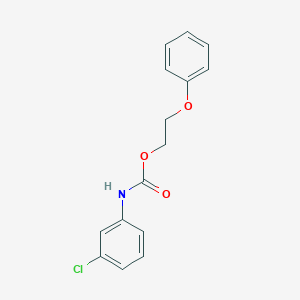

2-phenoxyethyl (3-chlorophenyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethyl N-(3-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c16-12-5-4-6-13(11-12)17-15(18)20-10-9-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYMNLXBTXRUGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Synthesis Pathways

Classical Approaches for Carbamate (B1207046) Bond Formation

The foundational methods for constructing the N-C(O)-O bond of a carbamate are well-documented and versatile, allowing for the synthesis of a wide array of carbamate-containing molecules.

Historically, phosgene (B1210022) (COCl₂) served as a primary C1 reactant for the industrial synthesis of carbamates. uantwerpen.be Its high toxicity, however, has led to the development of safer alternatives and handling practices. uantwerpen.begoogle.com Phosgene can be used to convert alcohols into chloroformates or amines into carbamoyl (B1232498) chlorides or isocyanates, which are then reacted further to yield the final carbamate product. wikipedia.orggoogle.comacs.org

Via Chloroformates: An alcohol is reacted with phosgene to produce an alkyl chloroformate. This intermediate is then reacted with an amine to form the carbamate. wikipedia.org

Via Isocyanates: An amine can be treated with phosgene to generate an isocyanate, which subsequently reacts with an alcohol to yield the carbamate. acs.org

A more convenient and safer alternative to gaseous phosgene is its solid, stable derivative, bis(trichloromethyl) carbonate, commonly known as triphosgene. uantwerpen.benih.gov Triphosgene can generate phosgene in situ and is employed in a vast scope of organic reactions, including the synthesis of isocyanates and carbamates. nih.gov

Table 1: Phosgene-Based Carbamate Synthesis Pathways

| Pathway | Reactant 1 | Reactant 2 | Intermediate | Final Product |

|---|---|---|---|---|

| Chloroformate Route | Alcohol | Phosgene/Triphosgene | Chloroformate | Carbamate |

| Isocyanate Route | Amine | Phosgene/Triphosgene | Isocyanate | Carbamate |

| Carbamoyl Chloride Route | Amine | Phosgene/Triphosgene | Carbamoyl Chloride | Carbamate |

The most direct and common method for synthesizing carbamates is the reaction between an isocyanate and an alcohol. wikipedia.orgrsc.orgrsc.org This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. rsc.org

For the specific synthesis of 2-phenoxyethyl (3-chlorophenyl)carbamate, this pathway involves the reaction of 3-chlorophenyl isocyanate with 2-phenoxyethanol (B1175444).

Reaction: 3-Cl-C₆H₄-N=C=O + Ph-O-CH₂CH₂-OH → 3-Cl-C₆H₄-NH-C(O)-O-CH₂CH₂-O-Ph

This reaction can proceed without a catalyst, but various catalysts, such as metal salts (e.g., zinc or tin compounds) and tertiary amines, are often employed to increase the reaction rate. rsc.orggoogle.com The choice of catalyst can be crucial for optimizing the yield and preventing side reactions, such as the formation of allophanates (reaction of the carbamate product with another isocyanate molecule). rsc.org

Rearrangement reactions provide an indirect route to carbamates by first generating an isocyanate intermediate in situ, which is then trapped by an alcohol. nih.gov

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.org When the reaction is conducted in the presence of an alcohol, the isocyanate is intercepted to form a carbamate. wikipedia.orgrsc.orgtcichemicals.com Classical conditions involve treating the amide with bromine in a basic aqueous solution, though numerous modifications using different oxidants like N-bromosuccinimide (NBS) or sodium hypochlorite (B82951) (NaOCl) have been developed. wikipedia.orgcore.ac.ukorganic-chemistry.org

The Curtius rearrangement is the thermal decomposition of an acyl azide (B81097) into an isocyanate with the loss of nitrogen gas. wikipedia.org Similar to the Hofmann rearrangement, trapping this isocyanate with an alcohol provides the corresponding carbamate. wikipedia.orgnih.gov This method is valued for its tolerance of a wide variety of functional groups and stereochemical retention. nih.govacs.org The necessary acyl azide is typically prepared from a carboxylic acid, often using reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. acs.orgorgsyn.org

Table 2: Rearrangement Reactions for Carbamate Synthesis

| Rearrangement | Starting Material | Key Reagents | Intermediate | Trapping Agent |

|---|---|---|---|---|

| Hofmann | Primary Amide | Br₂/NaOH, NBS, or NaOCl | Isocyanate | Alcohol |

| Curtius | Carboxylic Acid | DPPA or NaN₃ | Acyl Azide → Isocyanate | Alcohol |

Targeted Synthesis of Phenoxyethyl Carbamates

The synthesis of this compound requires not only the formation of the carbamate linkage but also the construction of the 2-phenoxyethanol precursor or a related intermediate.

The 2-phenoxyethanol moiety is commonly synthesized via a Williamson ether synthesis. siue.edu This method involves the reaction of a phenoxide with a haloalkane. In this specific case, sodium phenoxide (generated by treating phenol (B47542) with a base like sodium hydroxide) is reacted with a 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol.

Reaction: Ph-O⁻Na⁺ + Cl-CH₂CH₂-OH → Ph-O-CH₂CH₂-OH + NaCl

This etherification provides the necessary alcohol precursor, which can then be used in the isocyanate-alcohol reaction described in section 2.1.2 to form the target carbamate.

An alternative synthetic strategy involves forming the ether linkage first and then creating the carbamate bond from an amine. This pathway begins with the synthesis of 2-phenoxyethylamine (B128699). This intermediate can then be acylated to form the carbamate.

The acylation step is typically achieved by reacting the amine with a suitable chloroformate. For the target compound, 2-phenoxyethylamine would be reacted with 3-chlorophenyl chloroformate. The chloroformate itself can be prepared by reacting 3-chlorophenol (B135607) with phosgene.

Reaction: Ph-O-CH₂CH₂-NH₂ + 3-Cl-C₆H₄-O-C(O)-Cl → 3-Cl-C₆H₄-NH-C(O)-O-CH₂CH₂-O-Ph + HCl

This method provides another viable route to the final product, building the molecular framework in a different sequence compared to the isocyanate-alcohol addition.

Direct Carbamoylation Strategies

Direct carbamoylation involves the formation of the carbamate linkage in a single step from an amine, an alcohol, and a carbonyl source. One-pot procedures are highly desirable for their efficiency and atom economy. A versatile one-pot synthesis for O-aryl carbamates involves the in situ formation of N-substituted carbamoyl chlorides from amines and a phosgene equivalent, which then react with a phenol. rsc.org This method avoids the need to handle sensitive carbamoyl chloride intermediates directly. rsc.org For the synthesis of this compound, this strategy could be adapted by reacting 3-chloroaniline (B41212) with a phosgene equivalent, followed by the addition of 2-phenoxyethanol. Elevated temperatures, often around 110 °C, can improve yields and shorten reaction times in such procedures. rsc.org

Another direct approach is the reaction of amines with carbon dioxide and an alkyl halide, facilitated by a base such as cesium carbonate. cir-safety.org This method offers mild reaction conditions and can prevent common side reactions like N-alkylation. cir-safety.org

The use of carbamoyl donors in transcarbamoylation reactions is another direct strategy. For instance, methyl carbamate can serve as an economical carbamoyl donor in tin-catalyzed reactions. atamankimya.com Indium triflate has also been shown to catalyze the synthesis of primary carbamates from alcohols and urea, which acts as a green carbonyl source. atamankimya.com

A metal-free approach for the synthesis of N-phenylcarbamates has been developed using an amine and hydrazine (B178648) formate (B1220265) in the presence of iodine and tert-butyl hydroperoxide. atamanchemicals.com This reaction proceeds through an alkoxycarbonyl radical intermediate. atamanchemicals.com

Synthesis of (3-chlorophenyl)carbamate Moiety

The (3-chlorophenyl)carbamate moiety is a key structural component of the target molecule. Its synthesis typically starts from 3-chloroaniline and involves the introduction of the carbamate functional group.

3-Chloroaniline is a primary precursor for the synthesis of the (3-chlorophenyl)carbamate moiety. google.com This aromatic amine is a colorless to light amber liquid and serves as a starting material in the production of various chemicals, including herbicides and pharmaceuticals. google.com 3-Chloroaniline itself is typically produced by the reduction of m-chloronitrobenzene via hydrogenation. google.com The amino group of 3-chloroaniline is nucleophilic and can react with various electrophilic carbonyl compounds to form the desired carbamate linkage.

A classical and widely used method for the synthesis of carbamates is the reaction of an amine with a chloroformate. youtube.com In the context of this compound, this would involve the reaction of 3-chloroaniline with 2-phenoxyethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com A patent from 1956 describes a general method for preparing isopropyl N-chlorophenyl carbamates by reacting a chloroaniline with isopropyl chloroformate in the presence of a hydrogen halide acceptor, such as an inorganic base or an organic base like pyridine. youtube.com This established methodology can be directly applied to the synthesis of the target molecule by substituting isopropyl chloroformate with 2-phenoxyethyl chloroformate. The reaction can be performed in an inert organic solvent. youtube.com

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be designed using either convergent or divergent strategies, each offering distinct advantages.

A divergent synthesis , on the other hand, starts from a common central core and progressively adds building blocks to create a library of structurally related compounds. psu.edu In the context of this compound, one could start with a common precursor, such as 2-phenoxyethanol. This alcohol could then be reacted with a variety of substituted phenyl isocyanates to generate a library of 2-phenoxyethyl arylcarbamates, with the target molecule being one member of this library. Alternatively, one could start with 3-chlorophenyl isocyanate and react it with a range of different alcohols to produce a diverse set of (3-chlorophenyl)carbamates. This strategy is particularly useful in medicinal chemistry for the rapid exploration of structure-activity relationships. google.com

Green Chemistry Principles in Carbamate Synthesis

The application of green chemistry principles to carbamate synthesis is an area of active research, with a focus on replacing toxic reagents and developing more sustainable processes.

The use of carbon dioxide (CO2) as a C1 source for carbamate synthesis is a key green chemistry strategy, as it replaces highly toxic reagents like phosgene. mak.ac.ug This approach is attractive because CO2 is abundant, non-toxic, and non-corrosive. mak.ac.ug The direct synthesis of carbamates from amines, alcohols, and CO2 can be achieved under catalytic conditions. rsc.orgmak.ac.ug

Basic catalysts have been shown to be effective in converting amines and alcohols to carbamates in the presence of CO2. rsc.orgmak.ac.ug For example, cesium carbonate (Cs2CO3) has been identified as a particularly active catalyst for this transformation. mak.ac.ug The reaction is typically carried out at elevated temperatures and pressures. mak.ac.ug A study on the synthesis of various carbamates from amines, alcohols, and CO2 provides valuable data on the efficacy of this approach with different substrates and catalysts. mak.ac.ug

The following table summarizes the results from a study on the green synthesis of carbamates using various amines, alcohols, and catalysts with CO2.

| Amine | Alcohol | Catalyst | Amine Conversion (%) | Carbamate Selectivity (%) | Carbamate Yield (%) | Reference |

|---|---|---|---|---|---|---|

| n-Octylamine | n-Propanol | None | 15 | 70 | 11 | mak.ac.ug |

| n-Octylamine | n-Propanol | Li2CO3 | 20 | 75 | 15 | mak.ac.ug |

| n-Octylamine | n-Propanol | Na2CO3 | 25 | 80 | 20 | mak.ac.ug |

| n-Octylamine | n-Propanol | K2CO3 | 30 | 85 | 26 | mak.ac.ug |

| n-Octylamine | n-Propanol | Cs2CO3 | 85 | 90 | 77 | mak.ac.ug |

| n-Butylamine | Methanol | Cs2CO3 | 8 | 78 | 6 | mak.ac.ug |

Conditions: 50 mmol alcohol (molar ratio amine:alcohol = 1:10), 0.1 g catalyst, 200 °C, 24 h, 2.5 MPa CO2. mak.ac.ug

More recent research has explored the use of cobalt-based polyoxometalates metal-organic frameworks (POM-MOFs) as catalysts for the one-pot synthesis of carbamates from CO2, alcohols, and amines. This catalytic system has shown high yields and selectivities under optimized conditions. For example, the synthesis of hexyl-N-cyclohexylcarbamate from hexanol and cyclohexylamine (B46788) resulted in an 85.2% yield with 97.2% selectivity. While aniline (B41778) was used as a substrate in this study, the specific yield for the corresponding carbamate was not detailed in the abstract.

Solvent-Free and Catalytic Methodologies

The development of solvent-free and catalytic methodologies for carbamate synthesis is driven by the principles of green chemistry, aiming to reduce waste and energy consumption. While specific literature on the solvent-free synthesis of this compound is not abundant, general methods for carbamate formation can be applied.

One promising approach involves the three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of 3-chloroaniline, CO₂, and 2-phenoxyethyl halide. The use of a base such as cesium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) can facilitate this reaction under mild conditions, potentially avoiding the need for a solvent. organic-chemistry.org This method is advantageous as it utilizes CO₂ as a renewable C1 feedstock. researchgate.net

Catalytic systems offer another avenue for efficient carbamate synthesis. Metal-based catalysts, such as those involving copper, can be employed. For instance, a copper-catalyzed cross-coupling of an amine with an alkoxycarbonyl radical generated from a carbazate (B1233558) could be adapted for this synthesis. organic-chemistry.org Organocatalytic methods are also gaining prominence. For example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction of amines and CO₂ to form a carbamic acid intermediate, which can then be reacted with an alcohol under Mitsunobu conditions to yield the desired carbamate. acs.org This approach could potentially be used to synthesize this compound by reacting 3-chloroaniline and CO₂ with 2-phenoxyethanol.

The direct dehydrative formation of urethanes from carbon dioxide, an amine, and an alcohol catalyzed by a nickel-based system is another relevant catalytic method. nih.gov This would directly combine 3-chloroaniline, 2-phenoxyethanol, and CO₂ to form the target carbamate.

Table 1: Overview of Potential Solvent-Free and Catalytic Syntheses

| Method | Reactants | Catalyst/Reagent | Key Features |

| Three-Component Coupling | 3-chloroaniline, CO₂, 2-phenoxyethyl halide | Cesium carbonate, TBAI | Mild conditions, avoids pre-synthesis of isocyanate. organic-chemistry.org |

| Organocatalytic (Mitsunobu) | 3-chloroaniline, CO₂, 2-phenoxyethanol | DBU, Mitsunobu reagents | In-situ generation of isocyanate from carbamic acid. acs.org |

| Ni-Catalyzed Dehydration | 3-chloroaniline, CO₂, 2-phenoxyethanol | Nickel-based catalyst | Direct formation from amine, alcohol, and CO₂. nih.gov |

Stereochemical Control and Regioselectivity in Analogous Carbamate Synthesis

While this compound itself does not possess a stereocenter, the principles of stereochemical and regiochemical control are crucial in the synthesis of its more complex analogs that may contain chiral centers or multiple reactive sites.

Stereochemical control is essential when synthesizing enantiomerically pure carbamates. One strategy involves the use of chiral catalysts. For instance, bifunctional organocatalysts have been developed for the enantioselective synthesis of cyclic carbamates from unsaturated amines and CO₂. nih.gov These catalysts can stabilize the carbamic acid intermediate and direct the subsequent bond formation to create a specific stereoisomer. nih.gov Another approach is to employ stereodivergent synthesis, which allows for the selective formation of either cis or trans isomers from a single starting material by carefully choosing the reaction conditions and catalysts. researchgate.netnih.gov For example, the use of an aluminum catalyst can lead to the formation of a trans-carbamate through the in-situ formation of a trans-configured polycarbonate intermediate. researchgate.netnih.gov The stereochemistry of a reaction can also be influenced by the reaction mechanism, with Sₙ2 reactions typically proceeding with an inversion of stereochemistry. nih.gov

Regioselectivity becomes critical when a molecule contains multiple functional groups that could potentially react. In the context of carbamate synthesis, this is often relevant when dealing with polyols or molecules with different types of amine or hydroxyl groups. The regioselectivity can be controlled by using directing groups that guide the reagent to a specific reaction site. For example, in the synthesis of certain complex natural product analogs, a Taylor catalyst has been used to regioselectively install a carbamate functionality. nih.gov The choice of catalyst can also influence regioselectivity; for instance, rhodium-catalyzed carbozincation of ynamides shows different regioselectivity compared to carbocupration. researchgate.net In the synthesis of cellulose-based carbamates, regioselective synthesis has been achieved by carbonate aminolysis, allowing for the introduction of different carbamate substituents at specific positions. abo.fi

Table 2: Strategies for Stereochemical and Regiochemical Control in Carbamate Synthesis

| Control Type | Strategy | Example | Reference |

| Stereochemical | Chiral Organocatalysis | Enantioselective synthesis of cyclic carbamates. | nih.gov |

| Stereochemical | Stereodivergent Synthesis | Selective formation of cis/trans isomers using Al catalysis. | researchgate.netnih.gov |

| Regiochemical | Directing Groups/Catalysis | Regioselective installation of a carbamate using a Taylor catalyst. | nih.gov |

| Regiochemical | Catalyst-Controlled Selectivity | Different regioselectivity in carbometallation using Rh vs. Cu catalysts. | researchgate.net |

Scalability and Process Optimization Considerations in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory experiment to a larger, more practical scale requires careful consideration of several factors to ensure efficiency, safety, and reproducibility.

Scalability of a reaction is a key concern. Methods that have been successfully scaled to the gram-level provide confidence in their potential for larger-scale production. rsc.org For instance, the direct synthesis of carbamates from Boc-protected amines has been shown to be scalable. rsc.org When scaling up, factors such as reaction time, temperature control, and mixing become more critical. For example, in the preparation of related compounds, controlling the temperature is crucial to minimize side reactions. researchgate.net

Process optimization involves refining the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This can include optimizing catalyst loading, reactant concentrations, and reaction times. In a patented process for a related carbamate, the use of a specific amount of sulfuric acid and controlled temperature significantly increased the yield and reduced the cycle time. google.com The workup and purification procedures are also critical aspects of process optimization. A well-designed workup can simplify the isolation of the final product and reduce the use of solvents. For instance, a two-step alkali treatment during the ring-closure reaction in the synthesis of an epoxypropyl neodecanoate was found to significantly reduce the treatment time and improve the yield. researchgate.net The choice of crystallization solvent and the cooling profile during crystallization can also have a profound impact on the purity and crystal form of the final product. google.com

Table 3: Key Considerations for Laboratory Scale-Up and Optimization

| Consideration | Aspect | Importance | Example |

| Scalability | Reaction Scale | Demonstrates the robustness of the synthetic method. | Gram-scale synthesis of carbamates from Boc-amines. rsc.org |

| Process Optimization | Reaction Conditions | Maximizes yield and minimizes byproducts. | Optimization of acid concentration and temperature to increase yield. google.com |

| Process Optimization | Workup and Purification | Simplifies product isolation and improves purity. | Two-step alkali treatment to reduce time and improve yield. researchgate.net |

| Process Optimization | Crystallization | Affects purity and physical properties of the final product. | Controlled cooling gradient during crystallization. google.com |

Structure Activity Relationships Sar and Mechanistic Investigations

Molecular-Level Interactions of Carbamate (B1207046) Scaffolds

The carbamate moiety (-NHCOO-) is a versatile structural feature that acts as a stable amide-ester hybrid. acs.orgnih.gov This stability, derived from resonance between the amide and carboxyl groups, combined with its capacity for specific molecular interactions, makes it a common pharmacophore in drug design. nih.govmdpi.com These interactions are primarily governed by hydrogen bonding and non-covalent forces involving the aromatic portions of the molecule.

Hydrogen bonds are critical for the structure and function of proteins and for the specific recognition of ligands. nih.govnih.gov The carbamate functional group is an excellent participant in hydrogen bonding networks. The nitrogen-bound hydrogen (N-H) serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. acs.org

Aromatic rings are prevalent in drug molecules due to their ability to engage in favorable non-covalent interactions. nih.govprobiologists.com The structure of 2-phenoxyethyl (3-chlorophenyl)carbamate contains two such rings: a 3-chlorophenyl ring and a phenoxy ring. These rings are crucial for binding within the active sites of enzymes like cholinesterases, which are often lined with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine). researchgate.netacs.org

The primary interactions involving these rings are:

π-π Stacking: This occurs when the aromatic rings of the inhibitor and the protein side chains align face-to-face or face-to-edge (T-stacking), creating an attractive, non-covalent force. mdpi.comacs.org In the context of an enzyme's active site gorge, these stacking interactions help anchor the inhibitor. acs.org

Hydrophobic Interactions: The nonpolar surfaces of the aromatic rings are driven out of the aqueous environment and into the hydrophobic pockets of the protein, further stabilizing the enzyme-inhibitor complex. The phenoxyethyl group, in particular, contributes a significant hydrophobic character.

In this compound, the 3-chlorophenyl ring and the terminal phenoxy ring can engage in these interactions with key aromatic residues at both the catalytic and peripheral sites of an enzyme. mdpi.commonash.edu

Structure-Activity Relationship Studies for Molecular Target Modulation

SAR studies investigate how modifying a molecule's structure alters its biological activity. For carbamates, key modifications include substitutions on the aromatic ring and changes to the alcohol-derived portion (the "leaving group").

Carbamates are well-known inhibitors of cholinesterases (ChEs), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov These enzymes are serine hydrolases responsible for breaking down the neurotransmitter acetylcholine (B1216132). mdpi.com Carbamate inhibitors function as "pseudosubstrates" that react with the active site serine residue. nih.gov This reaction forms a carbamoylated enzyme intermediate that is much more stable and slower to hydrolyze than the acetylated intermediate formed with the natural substrate. researchgate.netnih.gov This effective inactivation of the enzyme leads to an increase in acetylcholine levels at cholinergic synapses. nih.gov

The inhibitory potency of a carbamate is determined by two main factors: its affinity for the enzyme's active site and the rate at which it carbamoylates the catalytic serine. nih.gov The structure of this compound contains the necessary features for this activity: an N-monosubstituted carbamate for reactivity and two aromatic regions to guide binding.

The active site of AChE is located at the bottom of a deep, narrow gorge lined with aromatic residues. nih.govresearchgate.net Key regions include:

Catalytic Anionic Site (CAS): Located at the base of the gorge, it contains the catalytic triad (B1167595) (Ser-His-Glu) responsible for hydrolysis and an "anionic" subsite rich in aromatic residues (like Trp84) that binds the cationic portion of acetylcholine. nih.govmdpi.com

Oxyanion Hole: A region that stabilizes the negative charge on the carbonyl oxygen of the substrate during the formation of the tetrahedral intermediate. nih.govresearchgate.net

Acyl-Binding Pocket: A hydrophobic pocket that accommodates the acetyl group of the substrate. nih.gov For a carbamate inhibitor, this pocket would accommodate the group attached to the carbamate nitrogen.

Peripheral Anionic Site (PAS): Located near the entrance of the gorge, it contains several aromatic residues (e.g., Trp279, Tyr70, Tyr121) and is thought to transiently bind substrate, guiding it toward the catalytic site. nih.gov

In the case of this compound, the 3-chlorophenylcarbamoyl moiety would be directed towards the CAS. The chlorine atom at the meta-position influences the electronic properties of the ring and can affect interactions within the acyl-binding pocket. The larger phenoxyethyl "leaving group" would likely extend up the gorge, potentially interacting with residues in the PAS. mdpi.com

Selectivity between AChE and BChE is often dictated by structural differences in their active site gorges. The BChE gorge is larger and contains fewer aromatic residues, with some being replaced by aliphatic ones. monash.edumdpi.com This allows BChE to accommodate bulkier substituents, and SAR studies often show that changing the size of the N-substituent or the alcohol-leaving group can shift selectivity between the two enzymes. nih.gov

The inhibition of cholinesterases by carbamates is a two-step process. researchgate.net

Reversible Binding: The carbamate inhibitor (I) first binds reversibly to the enzyme (E) to form an enzyme-inhibitor complex (E•I).

Carbamoylation: The catalytic serine attacks the carbonyl carbon of the carbamate, displacing the alcohol leaving group (in this case, 2-phenoxyethanol) and forming a covalent carbamoylated enzyme (E-C). This is the rate-limiting step for inhibition. nih.gov

SAR data from related compounds illustrates the effect of structural modifications on inhibitory potency. For example, studies on proline-based carbamates show that the position of halogen substituents on the phenyl ring significantly impacts activity against both AChE and BChE.

| Compound | Substituent on Phenyl Ring | AChE IC₅₀ (µM) | BChE IC₅₀ (µM) | Source |

|---|---|---|---|---|

| Benzyl (2S)-2-(phenylcarbamoyl)pyrrolidine-1-carboxylate | None | >100 | >100 | nih.gov |

| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 2-Chloro | 46.35 | 66.91 | nih.gov |

| Benzyl (2S)-2-[(3-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 3-Chloro | 80.77 | 65.13 | nih.gov |

| Benzyl (2S)-2-[(4-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 4-Chloro | >100 | 51.78 | nih.gov |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | 2-Bromo | 49.61 | 27.38 | nih.gov |

This data shows that for this particular scaffold, a chloro- or bromo-substituent at the ortho-position enhances AChE inhibition compared to the unsubstituted analog, while the meta- and para-isomers are less effective. nih.gov For BChE, all halogenated derivatives show improved activity, with the ortho-bromo compound being the most potent. nih.gov While this data is for a different carbamate series, it highlights the principle that the position of the chloro-substituent on the phenyl ring of this compound is a critical determinant of its inhibitory profile.

Effects on Photosystem Components (e.g., Phytoene (B131915) Desaturase) in Plant Systems

Research into the herbicidal activity of phenoxyethylcarbamate derivatives has identified phytoene desaturase (PDS) as a key molecular target. PDS is a crucial enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential for protecting chlorophyll (B73375) from photooxidation. Inhibition of PDS leads to a lack of carotenoids, resulting in the characteristic bleaching of plant tissues.

A study on a series of O-(2-phenoxy)ethyl-N-aralkylcarbamates demonstrated that these compounds are effective inhibitors of PDS. nih.gov The core structure, consisting of the phenoxy group and the carbamate moiety, was found to be essential for potent PDS inhibition. nih.gov Structure-activity relationship (SAR) studies within this class of compounds revealed that substitutions on the phenoxybenzene ring significantly influence the inhibitory activity. Specifically, substituents at the 2- and/or 3-position of the phenoxybenzene ring were found to be favorable for strong PDS inhibition. nih.gov While the exact pI50 value for this compound is not explicitly provided in the available literature, the general finding that 3-substitution is advantageous suggests that the 3-chloro-substituent in the target molecule likely contributes positively to its PDS inhibitory potential.

The following table summarizes the pI50 values for some O-(1-ethyl-2-phenoxy)ethyl-N-aralkylcarbamate analogs, highlighting the impact of substitution on PDS inhibition. A higher pI50 value indicates greater inhibitory potency.

| Compound | Substitution on Phenoxy Ring | pI50 |

| Analog 1 | 3-trifluoromethyl | 7.5 |

| Analog 2 | 2-chloro | 7.5 |

| Analog 3 | Unsubstituted | Lower than substituted analogs |

Data extrapolated from a study on O-[1-ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-aralkylcarbamates and related compounds. nih.gov The exact pI50 for the unsubstituted analog was not given, but it was shown to be less potent.

Interaction with Other Biological Macromolecules (e.g., DNA, Viral Proteases in in vitro models)

Nevertheless, the chemical structure of this compound contains moieties that could potentially engage in interactions with biological macromolecules. The planar aromatic rings could, in principle, participate in intercalation or groove binding with DNA, a mode of interaction observed for some aromatic compounds. Similarly, the carbamate group is a common structural motif in various enzyme inhibitors, including some viral protease inhibitors. Carbamates can act as mimics of the peptide bond and can form hydrogen bonds with the active sites of proteases.

It is important to emphasize that without specific experimental data for this compound, any discussion of its interaction with DNA or viral proteases remains speculative.

Influence of Chloro-Substitution on Phenyl Moiety

The presence and position of a halogen substituent on a phenyl ring can significantly modulate the physicochemical properties and biological activity of a molecule. In this compound, the chlorine atom at the meta-position (position 3) of the phenyl ring exerts both electronic and steric effects.

Electronic Effects on Reactivity and Binding Affinity

The chlorine atom is an electronegative element and therefore exhibits a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring, which can influence the reactivity of the carbamate functional group. The withdrawal of electron density can affect the partial double bond character of the C-N bond in the carbamate, which in turn can influence its rotational barrier and interaction with target proteins. A more polarized C-N bond could potentially lead to stronger dipole-dipole interactions or hydrogen bonding with a receptor.

Role of Phenoxyethyl Chain in Ligand-Target Interactions

Conformational Flexibility and Rotational Barriers

The phenoxyethyl chain has several rotatable single bonds, including the C-O ether linkage and the C-C bond of the ethyl group. Rotation around these bonds allows the molecule to adopt a wide range of conformations. The relative orientation of the phenyl ring and the ethyl group, as well as the conformation of the ethyl chain itself, will be governed by the rotational energy barriers of these bonds.

The rotational barrier around the C-O bond in phenoxy-type structures is influenced by the electronic and steric nature of the substituents on the phenyl ring. Similarly, the rotation around the C-C bond of the ethyl group will have a characteristic energy profile with staggered conformations being energetically more favorable than eclipsed conformations. While specific experimental or calculated rotational barrier values for this compound are not available, studies on analogous ether and carbamate-containing molecules provide insight into the expected conformational behavior. The conformational flexibility allows the molecule to adapt its shape to the binding site of a target protein, which can be a critical factor in achieving high binding affinity. However, excessive flexibility can also be detrimental, as it can lead to a significant entropic penalty upon binding.

Impact on Molecular Accessibility and Binding Site Penetration

The ability of a molecule to reach its biological target is governed by its physicochemical properties, which in turn are dictated by its structure. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, and critically, its ability to penetrate into the specific binding site of a target protein.

The 3-chloro substituent on the phenyl ring also plays a significant role. The chlorine atom is electron-withdrawing and increases the lipophilicity of the aromatic ring. This can further influence the compound's partitioning behavior and its affinity for hydrophobic pockets within a binding site. The position of the substituent is also critical; for instance, in a series of substituted ketamine esters, 2- and 3-substituted compounds were generally found to be more active than their 4-substituted counterparts, suggesting that the substitution pattern directly impacts the interaction with the binding site. researchgate.net

The carbamate linkage itself, being a hybrid of an ester and an amide, possesses a planar structure with hydrogen bonding capabilities (both donor and acceptor). nih.gov These characteristics are pivotal for specific interactions within a binding site, such as forming hydrogen bonds with amino acid residues. The stability of the carbamate group can also be a determining factor in its mechanism of action, particularly if it acts as a covalent inhibitor where it carbamylates a serine or cysteine residue in the active site of an enzyme. nih.gov The steric bulk around the carbamate can influence its accessibility to such residues. nih.gov

Comparative SAR with Related Carbamate Derivatives

To understand the SAR of this compound more comprehensively, it is instructive to compare it with related carbamate derivatives where systematic structural modifications have been made.

Analogues with Varied Aryl and Alkyl Substituents

The nature and position of substituents on the aryl ring and the composition of the alkyl/alkoxy group attached to the carbamate are critical determinants of biological activity.

In studies of other aryl carbamates, the electronic properties of the substituents on the phenyl ring have been shown to be important. For example, in a series of ethyl-carbamates, the presence of a halogen at the para-position (e.g., ethyl (4-chlorophenyl) carbamate) was found to be significant for its biological activity. nih.gov The introduction of electron-withdrawing groups can influence the reactivity of the carbamate carbonyl, potentially making it a better electrophile for nucleophilic attack in an enzyme active site.

The alkyl portion of the carbamate is also a key area for modification. In a study of N-alkyl carbamates as endocannabinoid hydrolyzing enzyme inhibitors, the length and lipophilicity of the N-alkyl chain were found to be directly correlated with inhibitory potency, with longer, more lipophilic chains leading to increased activity. researchgate.net This suggests that the 2-phenoxyethyl group in the title compound likely contributes significantly to binding, possibly through hydrophobic interactions.

The following table illustrates the impact of varied aryl and alkyl substituents on the activity of hypothetical carbamate analogues, based on general SAR principles.

| Compound Name | Aryl Substituent | Alkyl/Alkoxy Group | Postulated Impact on Activity |

| 2-phenoxyethyl (phenyl)carbamate | H | 2-phenoxyethyl | Baseline activity, modification at the phenyl ring can modulate potency. |

| 2-phenoxyethyl (4-chlorophenyl)carbamate | 4-Cl | 2-phenoxyethyl | Altered electronic distribution and potential for different binding interactions compared to the 3-chloro isomer. nih.gov |

| 2-phenoxyethyl (3,4-dichlorophenyl)carbamate | 3,4-diCl | 2-phenoxyethyl | Increased lipophilicity and modified electronic profile may enhance or decrease activity depending on the target. |

| 2-(4-chlorophenoxy)ethyl (3-chlorophenyl)carbamate | 3-Cl | 2-(4-chlorophenoxy)ethyl | Increased halogenation on the phenoxy moiety could enhance hydrophobic interactions. |

| 2-phenylethyl (3-chlorophenyl)carbamate | 3-Cl | 2-phenylethyl | Removal of the ether oxygen may decrease polarity and affect conformation and binding. |

Isosteric Replacements within the Carbamate Linkage

Isosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. nih.gov The carbamate linkage can be replaced by various other functional groups that mimic its size, shape, and electronic properties.

Common isosteres for the carbamate group include amides, reverse amides, ureas, sulfonamides, and various five-membered heterocyclic rings such as oxadiazoles, triazoles, and oxazoles. documentsdelivered.comnih.gov These replacements can offer several advantages, including increased metabolic stability, altered hydrogen bonding patterns, and improved synthetic accessibility.

For example, the replacement of a carbamate with an amide linkage is a frequent modification. While structurally similar, the amide bond can exhibit different chemical stability and conformational preferences. documentsdelivered.com Heterocyclic rings, such as 1,3,4-oxadiazoles, have been successfully used as bioisosteres for esters and amides, offering enhanced metabolic stability and favorable interactions within binding sites. documentsdelivered.comnih.gov The choice of isostere is highly context-dependent and its success relies on maintaining the key interactions required for biological activity.

The table below provides a conceptual overview of potential isosteric replacements for the carbamate linkage in this compound and their likely consequences.

| Original Moiety | Isosteric Replacement | Rationale for Replacement | Potential Consequences |

| Carbamate (-O-CO-NH-) | Amide (-CH2-CO-NH-) | Improve metabolic stability against esterases. | Altered geometry and hydrogen bonding capacity. documentsdelivered.com |

| Carbamate (-O-CO-NH-) | Reverse Amide (-O-NH-CO-) | Explore different vector for hydrogen bonding. | Significant change in electronic and conformational properties. |

| Carbamate (-O-CO-NH-) | Urea (-NH-CO-NH-) | Introduce an additional hydrogen bond donor. | Increased polarity, potentially affecting permeability. |

| Carbamate (-O-CO-NH-) | 1,3,4-Oxadiazole | Increase metabolic stability and mimic hydrogen bond acceptor properties. | Rigidified linker, altered electronics. nih.gov |

| Carbamate (-O-CO-NH-) | Sulfonamide (-O-SO2-NH-) | Introduce a tetrahedral geometry and different hydrogen bonding characteristics. | Increased acidity of the N-H bond, potential for solubility issues. nih.gov |

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the computational and theoretical chemistry of the compound “this compound.” Consequently, it is not possible to provide a detailed, scientifically accurate article on the quantum chemical calculations, molecular modeling, and simulation of this specific molecule as outlined in the request.

The generation of thorough and informative content for the specified sections and subsections would necessitate access to research findings from studies employing methods such as Density Functional Theory (DFT), ab initio calculations, molecular docking, and molecular dynamics simulations specifically for “this compound.” Without such dedicated studies, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing on the computational and theoretical chemistry of “this compound” cannot be generated at this time due to the absence of the necessary scientific data.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Simulation

Pharmacophore Modeling for Chemical Design

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. For a molecule like 2-phenoxyethyl (3-chlorophenyl)carbamate, which belongs to a class of compounds known for their herbicidal and fungicidal activities, a pharmacophore model can be developed based on a set of structurally related and biologically active carbamates.

A hypothetical pharmacophore model for carbamates with fungicidal activity, for instance, might include features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and ether oxygen), a hydrogen bond donor (e.g., the N-H group), and hydrophobic/aromatic regions (e.g., the phenyl rings). The 3-chloro substituent on the phenyl ring can also be considered as a specific feature influencing electronic properties and steric interactions within a biological target's active site.

The development of such a model involves the following steps:

Selection of a training set: A diverse set of carbamate (B1207046) molecules with known biological activities (e.g., fungicidal IC50 values) is selected.

Conformational analysis: The low-energy conformations of each molecule in the training set are generated.

Feature identification: Common chemical features are identified across the active molecules.

Pharmacophore generation and validation: A 3D arrangement of these features is proposed and then validated using a test set of molecules with known activities to assess its predictive power.

Once a validated pharmacophore model is established, it can be used to virtually screen large chemical databases to identify new molecules that fit the model and are likely to exhibit the desired biological activity. It also serves as a guide for the rational design of new derivatives of this compound by suggesting modifications that would enhance its fit to the pharmacophore and, consequently, its biological efficacy.

Table 1: Hypothetical Pharmacophore Features for Fungicidal Carbamates

| Feature Type | Description | Potential Location in this compound |

| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons that can accept a hydrogen bond. | Carbonyl oxygen, Ether oxygen |

| Hydrogen Bond Donor (HBD) | An atom with a hydrogen atom that can be donated in a hydrogen bond. | Amine (N-H) group |

| Aromatic Ring (AR) | A planar, cyclic, conjugated system of pi electrons. | 3-chlorophenyl ring, Phenoxy ring |

| Hydrophobic (HY) | A non-polar region of the molecule. | Ethyl chain, Phenyl rings |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR can be employed to predict its potential herbicidal or fungicidal activity and to guide the synthesis of more potent analogs.

QSAR models can be developed in two primary forms: 2D-QSAR and 3D-QSAR.

2D-QSAR: These models correlate biological activity with 2D molecular descriptors, which are numerical values representing various aspects of a molecule's structure, such as its topology, electronic properties, and physicochemical characteristics (e.g., molecular weight, logP, molar refractivity). For a series of phenylcarbamate herbicides, for example, a 2D-QSAR equation might take the form:

log(1/C) = a(logP) + b(σ) + c(Es) + d

where C is the concentration required for a certain level of herbicidal activity, logP is the octanol-water partition coefficient, σ is the Hammett electronic parameter of the substituent on the phenyl ring, and Es is the Taft steric parameter.

3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid, and the steric and electrostatic fields around each molecule are calculated. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. The results are often visualized as contour maps, indicating regions where modifications to the molecular structure would likely lead to increased or decreased activity. For instance, a CoMFA analysis of fungicidal carbamates might reveal that bulky substituents are favored in one region, while electronegative groups are preferred in another.

The quality and predictive power of a QSAR model are highly dependent on the appropriate selection of molecular descriptors and rigorous validation.

Descriptor Selection: From a large pool of calculated descriptors, a subset that is most relevant to the biological activity must be selected. This is often achieved using statistical methods such as stepwise multiple linear regression, genetic algorithms, or principal component analysis. The goal is to find a small set of descriptors that are highly correlated with the activity but have low inter-correlation among themselves.

Model Validation: A QSAR model must be rigorously validated to ensure its robustness and predictive ability. Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) and leave-many-out (LMO) are used to assess the internal consistency and stability of the model. The cross-validated correlation coefficient (q²) is a key metric here.

External Validation: The model's predictive power is tested on an external set of compounds that were not used in the model development. The predictive correlation coefficient (R²pred) is calculated for this set.

Y-scrambling: The biological activity data is randomly shuffled, and a new QSAR model is built. A low correlation coefficient for the scrambled data confirms that the original model is not due to chance correlation.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Carbamates

| Descriptor Type | Examples | Description |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Describe the electronic distribution and reactivity of the molecule. |

| Steric | Molecular volume, Surface area, Molar refractivity | Relate to the size and shape of the molecule. |

| Hydrophobic | LogP, Water solubility | Quantify the molecule's affinity for non-polar environments. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

Application of QSAR to Carbamate Design and Optimization

Once a validated QSAR model is established for a series of carbamates, it can be a valuable tool for the design and optimization of new compounds like this compound. The model can be used to:

Predict the activity of virtual compounds: Before undertaking their synthesis, the potential activity of newly designed carbamate derivatives can be predicted.

Identify key structural features: The QSAR model can highlight which molecular properties are most important for the desired biological activity, guiding chemists in making targeted modifications. For example, if a QSAR model for herbicidal phenylcarbamates indicates that electron-withdrawing groups on the phenyl ring increase activity, this would support the presence of the 3-chloro substituent in the target molecule.

Optimize lead compounds: By systematically modifying a lead compound like this compound and predicting the activity of the resulting analogs, the QSAR model can guide the optimization process towards more potent derivatives.

Mechanistic Computational Investigations of Chemical Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. By mapping the reaction pathway, it is possible to understand the energetics of the reaction, identify key intermediates and transition states, and predict the feasibility of a proposed synthetic route.

A plausible and common method for the synthesis of this compound is the reaction between 3-chlorophenyl isocyanate and 2-phenoxyethanol (B1175444).

3-Cl-C6H4-N=C=O + Ph-O-CH2CH2-OH → 3-Cl-C6H4-NH-C(=O)O-CH2CH2-O-Ph

Computational methods, such as Density Functional Theory (DFT), can be used to model this reaction and elucidate its mechanism. The process of reaction pathway mapping would typically involve:

Geometry Optimization: The geometries of the reactants (3-chlorophenyl isocyanate and 2-phenoxyethanol), the product (this compound), and any potential intermediates and transition states are optimized to find their lowest energy structures.

Transition State Search: The transition state for the reaction, which represents the highest energy point along the reaction coordinate, is located. This is a critical step as the energy of the transition state determines the activation energy and thus the rate of the reaction.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants, products, and intermediates) or a first-order saddle point (for the transition state).

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state to confirm that it connects the reactants and products on the potential energy surface.

Table 3: Hypothetical Energy Profile for the Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | 3-chlorophenyl isocyanate + 2-phenoxyethanol |

| Transition State | +15.2 | Nucleophilic attack of the hydroxyl group on the isocyanate carbon |

| Product | -25.8 | This compound |

These computational investigations can provide a detailed, atomistic understanding of the reaction mechanism, which can be invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing more efficient synthetic routes.

Transition State Analysis in Catalytic Processes

The synthesis of carbamates can be significantly enhanced through catalysis. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate mechanisms of these reactions. By modeling the reaction pathways, identifying key intermediates, and calculating the energies of transition states, researchers can gain a comprehensive understanding of the catalytic cycle.

A pertinent example is the palladium-catalyzed synthesis of carbamates. A computational study on the Pd(PPh₃)₄-catalyzed formation of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate from (R)-(-)-2-phenylglycinol and methyl chloroformate demonstrated the power of DFT in this area. nih.govmdpi.com The study revealed that the direct reaction is not spontaneous and requires a catalyst to proceed efficiently. nih.govmdpi.com

Table 1: Calculated Energy Profile for a Palladium-Catalyzed Carbamate Synthesis

| Step | Reaction | Energy Change (kcal/mol) |

|---|---|---|

| 1 | Ligand Dissociation | +10.5 |

| 2 | Intermediate Complex Formation | -15.2 |

| 3 | Dehydrogenation | +5.8 |

| 4 | Carbamate Formation & Catalyst Regeneration | -84.7 |

This interactive table provides a simplified energy profile based on a computational study of a representative palladium-catalyzed carbamate synthesis. The values are illustrative of the insights gained from such analyses.

This type of transition state analysis is crucial for optimizing reaction conditions and for the rational design of more efficient catalysts. By understanding the energetic barriers of different steps, modifications to the catalyst or reaction parameters can be proposed to enhance yield and selectivity.

Prediction of Photochemical Degradation Pathways and Mechanisms

Computational chemistry is a powerful tool for predicting how molecules like this compound might break down when exposed to light. These studies can foresee the likely degradation products and the mechanisms by which they form, which is essential for environmental risk assessment.

The initial step in any photochemical process is the absorption of light, which promotes a molecule to an electronically excited state. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for calculating the properties of these excited states. rsc.org These calculations can predict the absorption spectrum of a molecule, indicating at which wavelengths of light it is likely to be reactive.

For a molecule like this compound, TD-DFT calculations would identify the energies of the lowest singlet and triplet excited states and the nature of the electronic transitions involved (e.g., n → π* or π → π*). This information is foundational for understanding the subsequent photochemical reactions, as the geometry and reactivity of a molecule can be significantly different in its excited state compared to its ground state. A typical workflow for investigating excited-state processes involves optimizing the geometry of the ground state, followed by calculating the vertical excitation energies to access the excited state potential energy surfaces. nih.gov

Once in an excited state, carbamates can undergo bond cleavage to form radical species. The photolysis of oxime carbamates, for instance, has been shown to proceed via the homolysis of the N–O bond, generating iminyl and carbamoyloxyl radicals. acs.orgnih.gov Computational studies can model the stability and reactivity of these radicals.

In the case of this compound, photochemical degradation could be initiated by the cleavage of several bonds, such as the C-O or C-N bonds of the carbamate linkage, or the C-Cl bond on the phenyl ring. Theoretical calculations can predict the bond dissociation energies for these different bonds in the excited state, indicating the most likely fragmentation pathways. For example, a DFT study on the photodegradation of pentachlorophenol demonstrated that the dechlorination intermediates could be successfully predicted by calculating the C-Cl bond dissociation energies. nih.gov

Simulations can also be used to investigate the subsequent reactions of the initially formed radicals. These can include further fragmentation, rearrangement, or reaction with other molecules in the environment, such as water or oxygen. For instance, the photolysis of certain N-aryl carbamates in aqueous acetonitrile has been shown to lead to the formation of phenols and N-arylacetamides through the trapping of an intermediate radical cation by water and acetonitrile, respectively. researchgate.net

Table 2: Potential Radical Intermediates in the Photodegradation of Carbamates

| Precursor | Initial Bond Cleavage | Resulting Radicals | Subsequent Reactions |

|---|---|---|---|

| N-Aryl Carbamate | N-Aryl C-O Bond | Arylaminyl and O-centered radicals | Hydrogen abstraction, cyclization |

| O-Aryl Carbamate | O-Aryl C-O Bond | Aryloxyl and N-centered radicals | Dimerization, oxidation |

This interactive table outlines plausible radical formation pathways in the photodegradation of carbamates based on general principles and studies of related compounds.

By simulating these complex reaction cascades, computational chemistry provides a detailed picture of the photochemical fate of carbamates, helping to identify potential persistent degradation products and understand their formation mechanisms.

Environmental Fate and Degradation Pathways

Abiotic Degradation Mechanisms

Abiotic degradation encompasses chemical processes that transform a compound without the involvement of living organisms. For carbamate (B1207046) pesticides, the primary abiotic degradation routes include photodegradation (degradation by light) and hydrolysis (reaction with water).

Photodegradation, or photolysis, is a process where a chemical is broken down by absorbing light energy. This can occur through direct photolysis, where the molecule itself absorbs light, or indirect (sensitized) photolysis, where another molecule absorbs light and transfers the energy to the pesticide.

Specific kinetic data and quantum yields for the direct photolysis of 2-phenoxyethyl (3-chlorophenyl)carbamate are not available in the reviewed literature. However, studies on other N-phenylcarbamates indicate that the efficiency of direct photolysis is dependent on the molecular structure and the medium. For instance, the herbicide Chlorpropham (isopropyl N-(3-chlorophenyl)carbamate), which shares the 3-chlorophenylcarbamate moiety, is known to undergo degradation in the environment, with photolysis being a contributing factor wikipedia.org. The rate of photolysis is influenced by the intensity and wavelength of light, as well as the presence of other substances in the environment.

To provide a comparative context, the table below presents data for other carbamate pesticides.

| Compound | Medium | Quantum Yield (Φ) | Half-life (t½) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Phenmedipham | Water | Not a major pathway | - | hc-sc.gc.canih.gov |

| Diuron | Water | Subject to photochemical breakdown | Decreased biological activity after 28 hours of UV irradiation | nih.govcambridge.org |

This table is for illustrative purposes to show the type of data available for other carbamates and highlights the data gap for the target compound.

A common photochemical reaction for N-phenylcarbamates is the Photo-Fries rearrangement. This process involves the cleavage of the ester bond and the subsequent migration of the carbamoyl (B1232498) group to the aromatic ring, typically at the ortho and para positions. For this compound, this would likely lead to the formation of 2-hydroxy- and 4-hydroxy- anilides. Other potential photoproducts could arise from the cleavage of the ether linkage or modifications to the phenoxyethyl group. The primary degradation product of many carbamate pesticides upon photolysis is the corresponding phenol (B47542).

Sensitized photodegradation can significantly accelerate the breakdown of pesticides. Natural photosensitizers present in surface waters, such as dissolved organic matter (DOM), can absorb sunlight and produce reactive oxygen species (ROS) like singlet oxygen and hydroxyl radicals. These ROS can then react with and degrade this compound. The rate of sensitized photodegradation would depend on the concentration and type of photosensitizers present in the specific environmental setting.

Hydrolysis is a key degradation pathway for carbamates in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the water and the temperature.

Specific hydrolysis rate constants for this compound are not documented in the available literature. However, the hydrolysis of carbamates is generally catalyzed by both acid and base.

For analogous compounds, the rate of hydrolysis varies significantly. For example, Chlorpropham is reported to be partially hydrolyzed in water, with 90% degradation occurring over a period of 59 to 130 days wikipedia.org. In contrast, Phenmedipham is unstable in neutral and alkaline environments but more stable under acidic conditions hc-sc.gc.canih.gov. Its hydrolysis half-life at 22°C is 70 days at pH 5, 24 hours at pH 7, and 10 minutes at pH 9 nih.gov. This demonstrates the critical influence of pH on the persistence of carbamate pesticides. The presence of the electron-withdrawing chlorine atom on the phenyl ring of this compound is expected to influence its susceptibility to hydrolysis.

The following table presents hydrolysis data for related carbamate compounds to illustrate the expected behavior.

| Compound | pH | Temperature (°C) | Half-life (t½) | Reference |

| This compound | Data not available | Data not available | Data not available | |

| Chlorpropham | Neutral | Not specified | 90% degradation in 59-130 days | wikipedia.org |

| Phenmedipham | 5 | 22 | 70 days | nih.gov |

| 7 | 22 | 24 hours | nih.gov | |

| 9 | 22 | 10 minutes | nih.gov |

This table provides comparative data from structurally similar compounds to infer potential hydrolysis behavior and highlights the absence of specific data for this compound.

Factors that can influence the rate of hydrolysis in the environment include temperature (higher temperatures generally increase the rate of reaction), the presence of dissolved and suspended solids that can adsorb the compound and potentially catalyze its degradation, and the ionic strength of the water.

Hydrolysis (Acidic, Neutral, Alkaline)

Identification of Hydrolytic Byproducts

Hydrolysis is a key initial step in the environmental degradation of carbamate pesticides. For this compound, this process involves the cleavage of the ester linkage. While specific studies on this exact compound are limited, the hydrolysis of structurally similar aryl carbamates suggests a predictable breakdown pattern. The primary hydrolytic byproducts anticipated are 3-chloroaniline (B41212) and 2-phenoxyethanol (B1175444). This reaction breaks the carbamate bond, releasing the substituted aniline (B41778) and the phenoxyethanol moiety.

Table 1: Anticipated Hydrolytic Byproducts of this compound

| Precursor Compound | Hydrolytic Byproduct 1 | Hydrolytic Byproduct 2 |

| This compound | 3-chloroaniline | 2-phenoxyethanol |

Biotic Degradation Mechanisms

The biodegradation of this compound is primarily carried out by a diverse range of soil microorganisms, including bacteria and fungi. These organisms utilize the compound as a source of carbon and nitrogen, breaking it down into simpler, less toxic substances.

Microbial Degradation by Soil Bacteria and Fungi

Research on the microbial degradation of chlorophenyl carbamates has identified several bacterial genera capable of breaking down these compounds. Studies on the closely related isopropyl-N-3-chlorophenylcarbamate (CIPC) and 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) have isolated bacteria that can utilize these herbicides as a sole carbon source. These include species from the genera Pseudomonas, Flavobacterium, Agrobacterium, Achromobacter, and Arthrobacter sciepub.com.

Furthermore, the primary degradation intermediate, 3-chloroaniline, is known to be degraded by bacteria such as Comamonas testosteroni and Delftia acidovorans sciepub.com. The other major byproduct, 2-phenoxyethanol, can be degraded by anaerobic bacteria like Acetobacterium species and aerobic bacteria such as Pseudomonas species researchgate.netnih.gov.

Fungi are also known to play a role in the degradation of carbamates and their byproducts. Various fungal genera, including Aspergillus, Penicillium, and Trichoderma, have been implicated in the breakdown of chlorinated herbicides researchgate.netnih.govnih.govresearchgate.net.

Table 2: Microorganisms Involved in the Degradation of this compound and its Byproducts

| Compound | Degrading Microorganism (Genus) | Type |

| Chlorophenyl Carbamates | Pseudomonas | Bacterium |

| Flavobacterium | Bacterium | |

| Agrobacterium | Bacterium | |

| Achromobacter | Bacterium | |

| Arthrobacter | Bacterium | |

| 3-chloroaniline | Comamonas | Bacterium |

| Delftia | Bacterium | |

| 2-phenoxyethanol | Acetobacterium | Bacterium |

| Pseudomonas | Bacterium | |

| Chlorinated Herbicides | Aspergillus | Fungus |

| Penicillium | Fungus | |

| Trichoderma | Fungus |

The initial and critical step in the microbial degradation of this compound is the enzymatic hydrolysis of the carbamate linkage. This reaction is catalyzed by carboxylesterases (also known as carbamate hydrolases), which are a broad class of enzymes found in various microorganisms nih.govresearchgate.net. These enzymes cleave the ester bond, yielding 3-chloroaniline and 2-phenoxyethanol nih.gov.

Following hydrolysis, the degradation pathways of the two main byproducts diverge:

3-Chloroaniline Degradation: Bacteria that degrade 3-chloroaniline typically employ a pathway involving oxidative deamination to form chlorocatechols. These intermediates then undergo ring cleavage, eventually leading to their incorporation into central metabolic pathways.

2-Phenoxyethanol Degradation: The microbial degradation of 2-phenoxyethanol can proceed through different routes depending on the organism and environmental conditions. Aerobic degradation by Pseudomonas species often involves the oxidation of the alcohol group to form phenoxyacetic acid, which can be further metabolized nih.gov. Anaerobic degradation by Acetobacterium species involves the cleavage of the ether bond to produce phenol and acetate researchgate.net.

The microbial degradation of this compound results in the formation of several key intermediates. As established, the primary intermediates are 3-chloroaniline and 2-phenoxyethanol.

Further breakdown of these intermediates leads to the formation of simpler organic compounds. The degradation of 3-chloroaniline can produce chlorocatechols, while the metabolism of 2-phenoxyethanol can yield phenoxyacetic acid, phenol, and acetate researchgate.netnih.gov.

The ultimate goal of biodegradation is mineralization, which is the complete breakdown of an organic compound to inorganic substances such as carbon dioxide, water, and mineral salts. The diverse microbial communities in the soil have the potential to completely mineralize this compound. The degradation of both the chlorinated aromatic ring and the phenoxyethanol side chain into central metabolic intermediates suggests that, under favorable conditions, this compound can be fully broken down, preventing the long-term accumulation of potentially harmful residues in the environment mdpi.com.

Table 3: Degradation Intermediates of this compound

| Parent Compound/Byproduct | Intermediate |

| This compound | 3-chloroaniline, 2-phenoxyethanol |

| 3-chloroaniline | Chlorocatechols |

| 2-phenoxyethanol | Phenoxyacetic acid, Phenol, Acetate |

Degradation in Plant Systems (e.g., Herbicidal Metabolism)

Carbamate herbicides are known to be taken up by plants, where they can undergo metabolic degradation. Generally, carbamates are readily absorbed by the roots and translocated throughout the plant. ucanr.edu The metabolism of these herbicides in plants typically occurs in three phases. Phase I involves reactions such as oxidation, reduction, and hydrolysis, which often reduce the phytotoxicity of the compound and introduce functional groups that are susceptible to further reactions. ucanr.edu Phase II consists of conjugation reactions, where the metabolites from Phase I are coupled with endogenous plant molecules like sugars, amino acids, or glutathione, rendering them less toxic and more water-soluble. ucanr.eduepa.gov In Phase III, these conjugates can be further processed and sequestered into cellular compartments, such as the vacuole, or incorporated into insoluble residues like lignin. ucanr.edu

Environmental Persistence and Mobility Assessment

The persistence and mobility of this compound in the environment are governed by its physicochemical properties and its interactions with soil, water, and air.

Soil Adsorption and Leaching Potential

The mobility of carbamate herbicides in soil is largely influenced by their adsorption to soil particles, particularly organic matter and clay. iastate.edusagrainmag.co.za Herbicides with strong adsorption tend to be less mobile and have a lower potential to leach into groundwater. frontiersin.org The soil sorption coefficient (Koc) is a key parameter used to predict the leaching potential of a substance. A higher Koc value indicates stronger adsorption and lower mobility.

Volatilization from Environmental Compartments

Volatilization is the process by which a chemical transitions from a solid or liquid phase to a gaseous phase and can be a significant pathway for the dissipation of pesticides from soil and water surfaces. manchester.ac.ukcopernicus.org The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. nih.gov

Specific experimental data for the vapor pressure and Henry's Law constant of this compound are not available. However, predicted values for a structurally analogous compound, 2-phenoxyethyl methylcarbamate, can provide an estimation of its potential volatility.

| Parameter | Predicted Value for 2-Phenoxyethyl methylcarbamate | Reference |

|---|---|---|

| Vapor Pressure | 4.36e-5 mm Hg | epa.gov |

| Henry's Law Constant | 4.47e-9 atm-m³/mol | epa.gov |

The low predicted vapor pressure and Henry's Law constant for the analogous compound suggest that this compound is likely to have a low volatility. epa.gov Therefore, volatilization is not expected to be a major dissipation pathway from soil or water surfaces under normal environmental conditions.

Bioaccumulation Potential in Non-target Organisms

Bioaccumulation refers to the accumulation of a chemical in an organism at a concentration higher than that in the surrounding environment. nih.gov For pesticides, this is a concern as it can lead to the transfer of toxic substances through the food chain. nih.gov The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), typically expressed as its logarithm (Log Kow). wikipedia.org A higher Log Kow value indicates greater lipid solubility and a higher potential for bioaccumulation in the fatty tissues of organisms. sagrainmag.co.za

Direct experimental data for the bioaccumulation of this compound in non-target organisms is not available. However, its bioaccumulation potential can be estimated from the Log Kow values of structurally similar compounds.

| Compound | Parameter | Predicted/Computed Value | Reference |

|---|---|---|---|

| 2-Phenoxyethyl methylcarbamate | Log Kow | 1.50 - 1.56 | epa.gov |

| Ethyl (3-chlorophenyl)carbamate | XLogP3 | 2.9 | nih.gov |

The predicted Log Kow for 2-phenoxyethyl methylcarbamate is relatively low, suggesting a low potential for bioaccumulation. epa.gov The computed XLogP3 for ethyl (3-chlorophenyl)carbamate is in the moderate range. nih.gov Based on these values for related compounds, this compound is expected to have a low to moderate potential for bioaccumulation in non-target organisms. Carbamates, in general, are not considered to be highly bioaccumulative due to their relatively rapid metabolism and excretion by organisms. tidjma.tn

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Compound Analysis

Chromatographic methods are essential for separating 2-phenoxyethyl (3-chlorophenyl)carbamate from impurities and for its quantification. The choice of technique depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of carbamates due to their potential thermal lability. sepscience.com A reversed-phase HPLC method is typically employed for the purity assessment and quantification of this compound.

A typical HPLC system for this analysis would consist of a C18 column, which separates compounds based on their hydrophobicity. The mobile phase is generally a mixture of an organic solvent, such as acetonitrile or methanol, and water, often with a gradient elution to ensure good separation of the main compound from any byproducts or degradation products. nih.govs4science.at Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic rings in the molecule absorb UV light. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-20 min, 50-90% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Byproducts and Related Compounds

Gas Chromatography (GC) can be utilized to analyze for volatile impurities or byproducts that may be present from the synthesis of this compound. However, direct GC analysis of many carbamates can be challenging due to their thermal instability, which can lead to degradation in the hot injector port. sepscience.com To overcome this, derivatization techniques are sometimes employed, or a temperature-programmable injector can be used to minimize thermal decomposition. proquest.com

For the analysis of potential volatile impurities, a capillary column such as a 5% phenyl-methylpolysiloxane (HP-5ms or equivalent) is suitable. youngin.com A flame ionization detector (FID) can be used for general hydrocarbon impurities, while a nitrogen-phosphorus detector (NPD) would offer higher selectivity and sensitivity for nitrogen-containing compounds like the target analyte and related byproducts. youngin.com

Table 2: Representative GC Parameters for the Analysis of Volatile Byproducts

| Parameter | Value |

| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C (with consideration for thermal lability) |

| Oven Program | 100 °C (2 min), then 10 °C/min to 280 °C (10 min) |

| Carrier Gas | Helium, 1.2 mL/min |

| Detector | FID or NPD |

| Injection Mode | Splitless |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Structural Elucidation and Trace Analysis